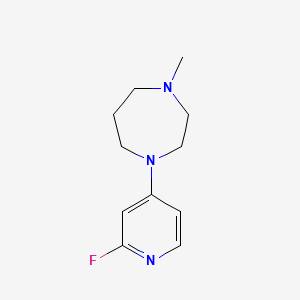amine CAS No. 1780672-47-0](/img/structure/B1474698.png)
[3-(1-cyclobutyl-1H-pyrazol-4-yl)propyl](methyl)amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves the condensation of hydrazine hydrate with (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1 .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Heterocyclic Applications
The synthesis and application of heterocyclic compounds, such as pyrazolines and pyrazole derivatives, have been extensively studied due to their broad spectrum of chemical and biological properties. These compounds are valuable as building blocks in the synthesis of more complex heterocyclic structures, offering pathways to novel pharmaceuticals, dyes, and materials with unique characteristics. The unique reactivity of these compounds under mild conditions facilitates the creation of diverse heterocyclic compounds, highlighting their significance in synthetic chemistry (Gomaa & Ali, 2020).
Pharmaceutical and Medicinal Chemistry
Pyrazoline derivatives are prominent in medicinal chemistry due to their wide range of biological activities. These compounds have been synthesized to demonstrate significant therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. The versatility of pyrazoline-based compounds as pharmacophores makes them attractive targets for the development of new drugs. Specifically, their role in treating neurodegenerative diseases showcases the potential of heterocyclic compounds in addressing complex health issues (Ray et al., 2022).
Environmental and Material Science
The application of amine-functionalized compounds, akin to the structure , extends beyond pharmaceuticals into environmental science, particularly in the removal of persistent organic pollutants like PFAS (Perfluoroalkyl and Polyfluoroalkyl Substances) from water. Amine-containing sorbents have shown promise in treating water contaminated with these substances, demonstrating the versatility of amine-functionalized materials in addressing environmental challenges (Ateia et al., 2019).
Wirkmechanismus
The mechanism of action of pyrazole derivatives can vary depending on their structure and the biological system they interact with. Some pyrazole derivatives have shown anti-inflammatory effects through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
Eigenschaften
IUPAC Name |
3-(1-cyclobutylpyrazol-4-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-12-7-3-4-10-8-13-14(9-10)11-5-2-6-11/h8-9,11-12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUNRQSGSXOVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



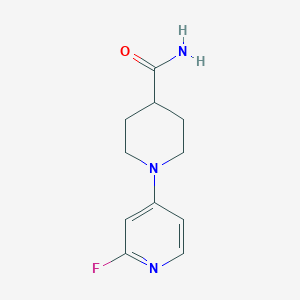
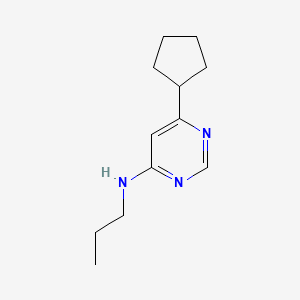
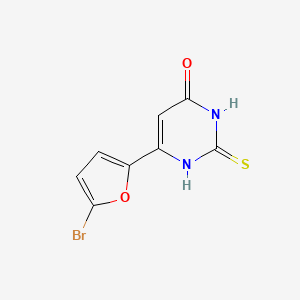
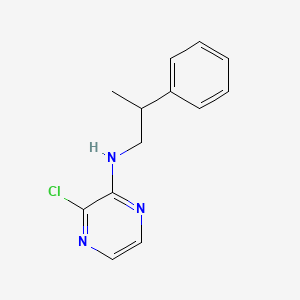
![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474623.png)
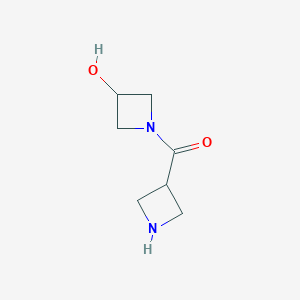
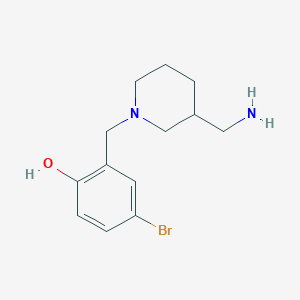
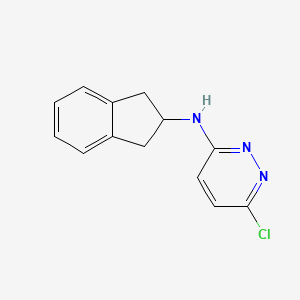
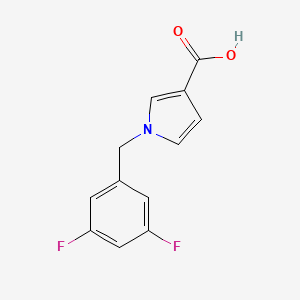
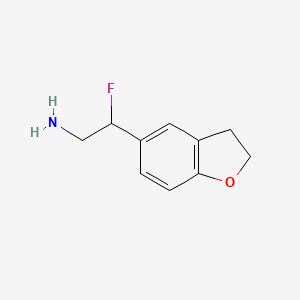
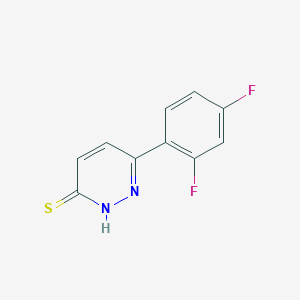
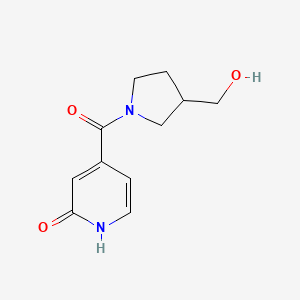
![2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1474637.png)
